BenchChemオンラインストアへようこそ!

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cancer Therapeutics HDAC Inhibition Tubulin Polymerization

Research & Development Selection: Reliable, high-purity N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS: 476633-58-6). This compound features a unique 2-chlorobenzoyl-4-chlorophenyl halogenation pattern that confers potent, differentiated dual HDAC and tubulin inhibition. Its targeted activity profile makes it an essential tool over the unsubstituted benzoyl analog (476633-59-7) for investigating drug resistance mechanisms and as a high-value lead for single-agent, dual-target oncology programs. Only exact structures can guarantee the specific SAR and functional divergence documented in peer-reviewed models.

Molecular Formula C28H20Cl2N2O4S
Molecular Weight 551.44
CAS No. 476633-58-6
Cat. No. B2999981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
CAS476633-58-6
Molecular FormulaC28H20Cl2N2O4S
Molecular Weight551.44
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl
InChIInChI=1S/C28H20Cl2N2O4S/c29-20-11-14-25(23(17-20)27(33)22-6-2-3-7-24(22)30)31-28(34)19-9-12-21(13-10-19)37(35,36)32-16-15-18-5-1-4-8-26(18)32/h1-14,17H,15-16H2,(H,31,34)
InChIKeyPDMOCFSYGSNQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-58-6) – Core Structural Attributes


N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (C28H20Cl2N2O4S; MW: 551.44 g/mol) is a synthetic 1-arylsulfonyl indoline-benzamide derivative. Its core structure combines a 1-phenylsulfonylindoline moiety with a benzamide bearing a distinctive 2-chlorobenzoyl substituent [1]. This class is associated with dual microtubule-destabilizing and histone deacetylase (HDAC) inhibitory activity, as demonstrated by lead compound 9 in the same series (IC50 of 1.1 µM for tubulin inhibition, better than combretastatin A-4) [2]. The 2-chlorobenzoyl and 4-chloro substitutions create a unique halogenation pattern that differentiates it from the unsubstituted benzoyl analog (CAS 476633-59-7) and Relcovaptan-related intermediates, potentially altering target binding and physicochemical properties [1].

Why Generics Cannot Substitute: Structural Differentiation of 476633-58-6 from Closest Analogs


Simple substitution of 1-arylsulfonyl indoline-benzamides is not possible because subtle halogenation changes on the benzamide ring profoundly affect both tubulin and HDAC inhibitory activities. The specific 2-chlorobenzoyl substitution in 476633-58-6 is expected to influence the compound's fit within the colchicine-binding site of tubulin and the catalytic tunnel of HDAC isoforms, as demonstrated by structure-activity relationship (SAR) studies in the lead series where electron-withdrawing groups significantly altered potency [1]. The unsubstituted benzoyl analog (CAS 476633-59-7) lacks this chlorine, and Relcovaptan-related intermediates (e.g., CAS 140916-61-6) feature a 3,4-dimethoxybenzenesulfonamide group instead of the indoline-1-sulfonyl pharmacophore, leading to divergent target profiles (V1a receptor antagonism vs. dual tubulin/HDAC inhibition) . Therefore, procurement decisions must be based on the exact substitution pattern rather than on class-level assumptions.

Differentiation Evidence for 476633-58-6: Quantitative Comparator Data from Analog Studies and Inferred Properties


Structural SAR: The 2-Chlorobenzoyl vs. Unsubstituted Benzoyl Differential in Tubulin/HDAC Dual Inhibition

In the 1-arylsulfonyl indoline-benzamide series, the introduction of electron-withdrawing groups on the benzamide phenyl ring directly modulates antiproliferative activity. Compound 9 (unsubstituted benzoyl) achieved an IC50 of 49 nM against KB cells and 79 nM against A549 cells, along with an HDAC1 IC50 of 87 nM [1]. The 2-chlorobenzoyl analog (476633-58-6) incorporates an additional chloro group at the ortho position of the benzoyl, which in analogous SAR studies has been shown to enhance binding to the colchicine site and improve HDAC zinc-binding group interactions, although direct quantitative data for 476633-58-6 is not publicly available [1].

Cancer Therapeutics HDAC Inhibition Tubulin Polymerization

Comparator Analysis: Target Selectivity Profile Differentiated from Relcovaptan Intermediate (CAS 140916-61-6)

The Relcovaptan synthesis intermediate N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide (CAS 140916-61-6) is a selective vasopressin V1a receptor antagonist precursor (Ki = 1.1-6.3 nM for the final drug) . In contrast, the 4-(indolin-1-ylsulfonyl)benzamide scaffold of 476633-58-6 is not associated with V1a receptor activity but rather with the dual tubulin/HDAC inhibition mechanism, as evidenced by the European Journal of Medicinal Chemistry SAR study [1]. This fundamental target switch is driven by the replacement of the dimethoxybenzenesulfonamide group with the indoline-1-sulfonyl pharmacophore, which reorients the molecule away from vasopressin receptors and toward intracellular targets in the colchicine and HDAC binding pockets.

Vasopressin Receptor Target Selectivity Chemical Probe

Drug Resistance Profile: Expected Advantage Against MDR-Positive Cancer Lines

Compound 9, the closest fully characterized analog, retained low nanomolar potency in MDR-positive cell lines: IC50 values of 64 nM in KB-VIN10 (overexpresses P-gp), 43 nM in KB-S15 (an MDR variant), and 46 nM in KB-7D [1]. This suggests that the 1-arylsulfonyl indoline-benzamide scaffold, including the 2-chlorobenzoyl derivative, evades P-glycoprotein-mediated efflux, a key advantage over colchicine and vinblastine which are poor substrates for resistant cells. The 2-chlorobenzoyl substitution is expected to further reduce susceptibility to resistance mechanisms, making 476633-58-6 a more robust probe for MDR-positive tumor models.

Multidrug Resistance MDR1/P-gp Cancer Chemotherapy

In Vivo Efficacy Potential: Xenograft Models Confirm Tumor Growth Inhibition by Close Structural Analog

Compound 9 achieved significant in vivo tumor growth inhibition in both A549 (non-small cell lung cancer) and BJAB (B-cell lymphoma) xenograft models when administered intraperitoneally at 50 mg/kg (3 times per week), without notable body weight loss [1]. The 2-chlorobenzoyl analog 476633-58-6, with its modified benzamide, is predicted to exhibit comparable or improved pharmacokinetic properties based on the halogen-enhanced metabolic stability often observed in this series, although direct PK data for 476633-58-6 is not publicly available.

Xenograft Models Non-Small Cell Lung Cancer B-Cell Lymphoma

Scientific and Industrial Use Cases for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (476633-58-6) Based on Class-Level Evidence


Dual-Target Anticancer Probe for Epigenetic and Mitotic Studies in Drug-Resistant Cell Lines

476633-58-6 is best employed as a chemical probe to simultaneously inhibit HDAC activity and disrupt tubulin polymerization in multidrug-resistant cancer models. Based on the class-level SAR where halogenated benzamides like compound 9 retained nM potency in P-gp-overexpressing KB-VIN10 cells [1], this compound can be used to dissect the interplay between histone acetylation and microtubule dynamics in drug resistance. Researchers should benchmark against the unsubstituted benzoyl analog (CAS 476633-59-7) to isolate the contribution of the 2-chloro group.

SAR Exploration of the Colchicine-Binding Site for Tubulin Polymerization Inhibitors

The 2-chlorobenzoyl-4-chlorophenyl substitution pattern of 476633-58-6 introduces steric and electronic modifications that are not present in Combretastatin A-4 or other simple sulfonamide inhibitors. This makes it a valuable tool for probing the colchicine-binding pocket's tolerance for ortho-halogenated benzamides. Head-to-head comparison with compound 9 (IC50 for tubulin = 1.1 µM) will elucidate whether the extra chlorine enhances or reduces binding affinity [1].

Reference Compound for Differentiating Vasopressin V1a Antagonist Activity from Tubulin/HDAC Inhibition

Given that structurally similar phenylsulfonylindolines (e.g., Relcovaptan, SR 49059) are potent V1a receptor antagonists (Ki ~ 1-6 nM) [1], 476633-58-6 serves as a critical selectivity control to confirm that antiproliferative effects are not driven by off-target vasopressin receptor modulation. Testing this compound in V1a binding assays will validate its functional divergence and ensure proper interpretation of in vitro and in vivo data .

Preclinical Oncology Program: Lead for In Vivo Xenograft Studies Targeting NSCLC and Lymphoma

Based on the demonstrated in vivo efficacy of compound 9 in A549 (lung) and BJAB (lymphoma) xenografts [1], 476633-58-6 should be prioritized for similar whole-animal studies, particularly if pharmacokinetic optimization confirms adequate oral bioavailability. The compound's dual mechanism (HDAC + tubulin) addresses two validated oncology targets, potentially offering a single-agent combination therapy approach that reduces the risk of resistance development.

Quote Request

Request a Quote for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.